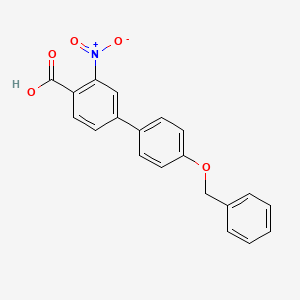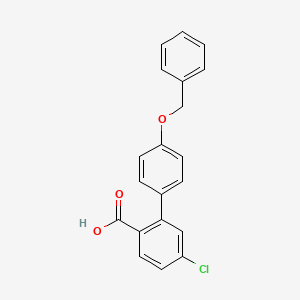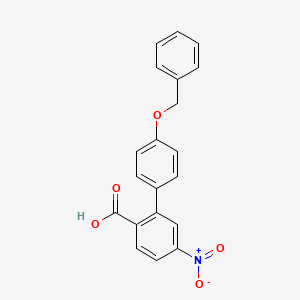
2-(2-N,N-Dimethylsulfamoylphenyl)-5-methylbenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-N,N-Dimethylsulfamoylphenyl)-5-methylbenzoic acid (2-DMSP-5-MBA) is an organic compound belonging to the class of benzoic acids and derivatives. It is a colorless, crystalline solid that is insoluble in water but soluble in most organic solvents. It has a melting point of 143-145 °C and a boiling point of 314-316 °C. 2-DMSP-5-MBA is a versatile chemical that is used in a variety of applications, including chemical synthesis, drug development, and laboratory experiments.
Aplicaciones Científicas De Investigación
2-(2-N,N-Dimethylsulfamoylphenyl)-5-methylbenzoic acid, 95% is used in a variety of scientific research applications, including drug development, chemical synthesis, and laboratory experiments. It has been used as a model compound in the study of the reactivity of benzoic acid derivatives. It has also been used as a catalyst in the synthesis of pharmaceuticals, such as the anti-cancer drug lapatinib. Additionally, 2-(2-N,N-Dimethylsulfamoylphenyl)-5-methylbenzoic acid, 95% has been used as a reagent in the synthesis of other organic compounds, such as thiophenes and imidazoles.
Mecanismo De Acción
2-(2-N,N-Dimethylsulfamoylphenyl)-5-methylbenzoic acid, 95% acts as an acid in the presence of a base, such as potassium carbonate. It is a weak acid, meaning that it does not completely dissociate in water, but rather forms a weakly acidic solution. When it reacts with a base, it forms a salt and water. This reaction can be represented by the following equation:
2-(2-N,N-Dimethylsulfamoylphenyl)-5-methylbenzoic acid, 95% + Potassium Carbonate → 2-(2-N,N-Dimethylsulfamoylphenyl)-5-methylbenzoic acid, 95% Potassium Salt + Water
Biochemical and Physiological Effects
2-(2-N,N-Dimethylsulfamoylphenyl)-5-methylbenzoic acid, 95% has not been tested for its biochemical and physiological effects. As such, its effects are unknown.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-N,N-Dimethylsulfamoylphenyl)-5-methylbenzoic acid, 95% has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is a colorless, crystalline solid that is insoluble in water but soluble in most organic solvents, making it easy to work with in the laboratory. A limitation is that it is a weak acid, meaning that it does not completely dissociate in water. This can make it difficult to measure accurately in a laboratory setting.
Direcciones Futuras
There are several potential future directions for research on 2-(2-N,N-Dimethylsulfamoylphenyl)-5-methylbenzoic acid, 95%. One potential direction is to explore its potential as a catalyst in the synthesis of other organic compounds, such as thiophenes and imidazoles. Additionally, further research could be done to investigate its potential as a model compound in the study of the reactivity of benzoic acid derivatives. Finally, further research could be done to investigate its biochemical and physiological effects.
Métodos De Síntesis
2-(2-N,N-Dimethylsulfamoylphenyl)-5-methylbenzoic acid, 95% can be synthesized from the reaction of 2-nitrobenzaldehyde and N,N-dimethylsulfamoyl chloride in the presence of a base such as potassium carbonate. The reaction yields a white solid that is then purified by recrystallization. The reaction can be represented by the following equation:
2-Nitrobenzaldehyde + N,N-dimethylsulfamoyl chloride → 2-(2-N,N-Dimethylsulfamoylphenyl)-5-methylbenzoic acid + Potassium Carbonate
Propiedades
IUPAC Name |
2-[2-(dimethylsulfamoyl)phenyl]-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-11-8-9-12(14(10-11)16(18)19)13-6-4-5-7-15(13)22(20,21)17(2)3/h4-10H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUBRIBLDUGTMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2S(=O)(=O)N(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-N,N-Dimethylsulfamoylphenyl)-5-methylbenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














